2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide
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Overview
Description
2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazolidines This compound is characterized by the presence of a thiadiazolidine ring with an isopropyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of isopropylamine with sulfuryl chloride, followed by cyclization with a suitable base. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C) are usually sufficient.
Solvent: Common solvents include dichloromethane or chloroform.
Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiadiazolidine derivatives.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reactions: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazolidine derivatives.
Scientific Research Applications
2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Medicine: Research is ongoing into its potential use as a drug candidate for treating infections and other diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to antimicrobial effects by disrupting essential metabolic pathways in bacteria.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Thiadiazole 1,1-dioxide: This compound shares a similar thiadiazole ring structure but lacks the isopropyl group.
N,N’-Substituted 1,2,5-thiadiazolidine 1,1-dioxides: These compounds have various substituents on the nitrogen atoms, leading to different chemical properties and applications.
Uniqueness
2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.
The molecular formula of this compound is C5H12N2O2S, with a molecular weight of 164.23 g/mol. Its IUPAC name is 2-propan-2-yl-1,2,5-thiadiazolidine 1,1-dioxide. The presence of the isopropyl group contributes to its steric and electronic properties, influencing its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C5H12N2O2S |
Molecular Weight | 164.23 g/mol |
IUPAC Name | 2-propan-2-yl-1,2,5-thiadiazolidine 1,1-dioxide |
InChI Key | SFSRUGQYRFPBDD-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of isopropylamine with sulfuryl chloride followed by cyclization with a base such as triethylamine or pyridine under moderate temperatures (25-50°C). Common solvents include dichloromethane or chloroform.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains including Gram-positive and Gram-negative bacteria. The compound's mechanism involves binding to specific enzyme targets in bacteria, disrupting essential metabolic pathways .
Inhibition Studies
A study highlighted the compound's potential as a potent inhibitor of human leukocyte elastase (HLE), cathepsin G (Cat G), and proteinase 3 (PR 3). The most effective derivatives exhibited k(inact)/K1 values as high as 4.93×106 M−1s−1, indicating strong inhibitory potency influenced by structural modifications .
Cytotoxicity and Anticancer Activity
In vitro studies have also evaluated the cytotoxic effects of derivatives based on the thiadiazolidine scaffold against various cancer cell lines. Some compounds demonstrated IC50 values comparable to or lower than established chemotherapeutics like cisplatin . This suggests potential applications in cancer treatment.
The biological activity of this compound is primarily attributed to its ability to inhibit enzyme activity through competitive binding at the active site. This inhibition prevents substrate catalysis and disrupts metabolic processes critical for bacterial survival and proliferation.
Study on Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of several thiadiazolidine derivatives against common pathogens. Results indicated that compounds derived from this compound were particularly effective against Staphylococcus aureus and Escherichia coli .
Evaluation of Anticancer Properties
Another investigation focused on the anticancer properties of modified thiadiazolidines. The study found that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines with ID50 values significantly lower than those for cisplatin .
Properties
Molecular Formula |
C5H12N2O2S |
---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
2-propan-2-yl-1,2,5-thiadiazolidine 1,1-dioxide |
InChI |
InChI=1S/C5H12N2O2S/c1-5(2)7-4-3-6-10(7,8)9/h5-6H,3-4H2,1-2H3 |
InChI Key |
SFSRUGQYRFPBDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCNS1(=O)=O |
Origin of Product |
United States |
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